Technical Deep Dive: 4H-Imidazo[4,5-c]pyridin-4-one (3-Deazahypoxanthine)
Technical Deep Dive: 4H-Imidazo[4,5-c]pyridin-4-one (3-Deazahypoxanthine)
This guide provides an in-depth technical analysis of 4H-imidazo[4,5-c]pyridin-4-one , commonly known as 3-deazahypoxanthine . This scaffold is a critical purine isostere in medicinal chemistry, widely utilized in the development of kinase inhibitors, nucleoside analogs, and immunomodulators.
Chemical Identity & Structural Dynamics[1]
4H-imidazo[4,5-c]pyridin-4-one is a fused heterocyclic system consisting of an imidazole ring annealed to a pyridine ring. As a 3-deazapurine derivative, it functions as a bioisostere of hypoxanthine, where the nitrogen at position 3 of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic landscape and hydrogen-bonding capabilities of the molecule, influencing its interaction with biological targets such as kinases and polymerases.
Nomenclature and Isomerism
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IUPAC Name: 4H-imidazo[4,5-c]pyridin-4-one
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Common Name: 3-Deazahypoxanthine
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CAS Registry Number: 116355-68-9 (generic for the system, specific isomers vary)
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Core Scaffold: Imidazo[4,5-c]pyridine (3-deazapurine)[1][2][3]
Tautomeric Equilibrium
The molecule exhibits significant lactam-lactim tautomerism. In the solid state and polar solvents, the lactam (keto) form—specifically the 4-one tautomer—is generally predominant due to the stability of the amide-like resonance in the pyridine ring. However, the lactim (enol) form (4-hydroxy) is accessible and relevant for nucleophilic substitutions during synthesis (e.g., chlorination with POCl₃).
Caption: Lactam-lactim tautomerism is central to the reactivity and binding mode of 3-deazahypoxanthine.
Physicochemical Profile
Understanding the physicochemical properties is essential for optimizing bioavailability and formulation.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₆H₅N₃O | Core scaffold |
| Molecular Weight | 135.12 g/mol | Fragment-based drug design |
| H-Bond Donors | 2 (NH at pos 1/3, NH at pos 5) | Critical for active site binding |
| H-Bond Acceptors | 2 (N at pos 1/3, O at pos 4) | Interaction with hinge regions (kinases) |
| pKa (Acidic) | ~9.2 - 9.8 | Deprotonation of imidazole NH |
| pKa (Basic) | ~2.5 - 3.0 | Protonation of pyridine Nitrogen |
| Solubility | Low in water; soluble in DMSO, dilute acid/base | Requires salt formation for aqueous delivery |
| UV Absorbance | λmax ~260-280 nm | Characteristic of fused aromatic systems |
Synthetic Strategies
The synthesis of 4H-imidazo[4,5-c]pyridin-4-one typically proceeds via the modification of a pyridine precursor rather than the imidazole. The most robust route involves the cyclization of 3-amino-4-hydroxypyridine derivatives.
Primary Route: Reductive Cyclization
This method ensures correct regiochemistry and high yields.
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Nitration: Starting from 4-hydroxypyridine (4-pyridone), nitration introduces a nitro group at the 3-position.
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Reduction: The 3-nitro group is reduced to an amine using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl).
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Cyclization: The resulting 3-amino-4-hydroxypyridine reacts with a one-carbon source (formic acid, triethyl orthoformate, or formamide) to close the imidazole ring.
Caption: Step-wise synthesis of 3-deazahypoxanthine from 4-hydroxypyridine.
Pharmacological Applications[2][4][6][7][8][9][10][11]
The 3-deazahypoxanthine scaffold is a "privileged structure" in medicinal chemistry, serving as a template for various therapeutic agents.
Kinase Inhibition (JAK/STAT Pathway)
The scaffold mimics the adenine hinge-binding motif found in ATP.
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Mechanism: The lactam group (NH-CO) functions as a hydrogen bond donor/acceptor pair, interacting with the hinge region of kinases (e.g., Janus Kinases).
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SAR Insight: Substitution at the N1 or N3 position of the imidazole ring allows for selectivity tuning between JAK1, JAK2, and JAK3 isoforms.
Nucleoside Analogs (Antiviral/Anticancer)
When glycosylated, the scaffold forms 3-deazainosine analogs.
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Target: These analogs often inhibit Purine Nucleoside Phosphorylase (PNP) or act as chain terminators in viral RNA synthesis.
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Advantage: The C-C bond (or C-N bond in the case of N-nucleosides) at the 3-position (deaza position) renders the nucleoside resistant to hydrolytic cleavage by certain glycosylases, improving metabolic stability.
Experimental Protocols
Protocol: Synthesis of 4H-imidazo[4,5-c]pyridin-4-one[3][7]
Objective: Synthesis of the core scaffold from 3-nitro-4-hydroxypyridine.
Materials:
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3-Nitro-4-hydroxypyridine (10 mmol)
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Formic acid (98%, 20 mL)
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Sodium dithionite (Na₂S₂O₄) or 10% Pd/C catalyst
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Ethanol / Water
Procedure:
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Reduction (Chemical Method):
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Dissolve 3-nitro-4-hydroxypyridine (1.4 g, 10 mmol) in aqueous ammonia (20 mL).
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Add a saturated solution of sodium dithionite (5.2 g, 30 mmol) dropwise at 50°C.
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Stir for 30 minutes until the yellow color of the nitro compound fades.
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Acidify with acetic acid to precipitate the amine or use directly if proceeding in situ.
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Alternative (Catalytic): Hydrogenate in MeOH with 10% Pd/C at 30 psi H₂ for 4 hours. Filter catalyst.
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Cyclization:
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Take the crude 3-amino-4-hydroxypyridine (approx 10 mmol).
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Suspend in 98% Formic Acid (20 mL).
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Reflux the mixture at 100°C for 6-8 hours. Monitor by TLC (10% MeOH in DCM).[1]
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The reaction mixture will darken slightly.
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Work-up:
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Concentrate the formic acid under reduced pressure to dryness.
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Resuspend the residue in a minimal amount of water (10 mL).
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Neutralize with concentrated ammonia (NH₄OH) to pH ~7-8 to precipitate the product.
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Filter the solid, wash with cold water (2 x 5 mL) and acetone (5 mL).
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Purification:
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Recrystallize from boiling water or DMF/Water mixture.
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Yield: Typically 60-75%.
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Characterization: ¹H NMR (DMSO-d₆) should show characteristic singlets for the imidazole proton (~8.0 ppm) and the pyridine ring protons.
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References
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Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Source: Journal of Medicinal Chemistry URL:[Link]
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Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. Source: European Journal of Chemistry URL:[4][Link]
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Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Source: Organic Process Research & Development URL:[Link]
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A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. (Contextual reference for deaza-numbering and synthesis strategies) Source: Beilstein Journal of Organic Chemistry URL:[Link]
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Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
Sources
- 1. BJOC - A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine [beilstein-journals.org]
- 2. BJOC - A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine [beilstein-journals.org]
- 3. Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
